REACTION_CXSMILES
|
[C:1]([C:5]1[S:9][C:8]([NH2:10])=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Br[CH2:12][CH:13]1[CH2:16][CH2:15][CH2:14]1.C(Cl)Cl.C[OH:21]>>[NH4+:7].[OH-:21].[C:1]([C:5]1[S:9][C:8](=[NH:10])[N:7]([CH2:12][CH:13]2[CH2:16][CH2:15][CH2:14]2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CN=C(S1)N
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
BrCC1CCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the crude material was purified via column chromatography (SiO2, 10% MeOH in EtOAc
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CN(C(S1)=N)CC1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |